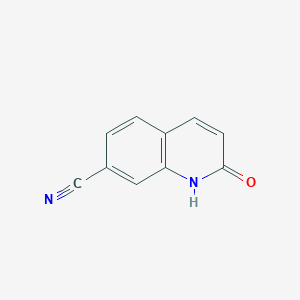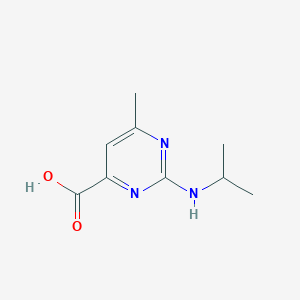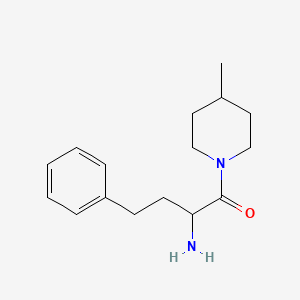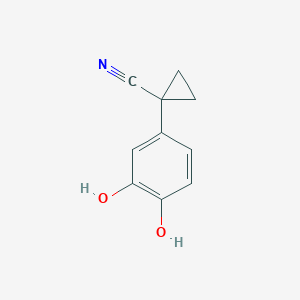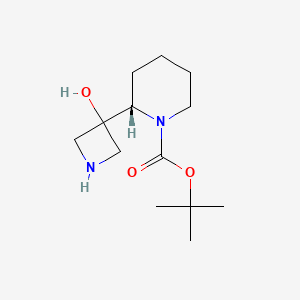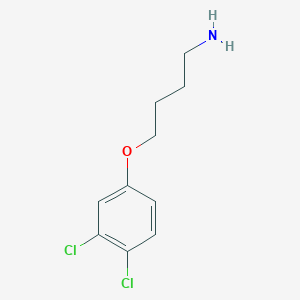
4-(3,4-Dichlorophenoxyl)butan-1-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Amines
4-(3,4-Dichlorophenoxyl)butan-1-amine can be used in the asymmetric synthesis of amines. Ellman et al. (2002) described N-tert-Butanesulfinyl imines as versatile intermediates for this purpose, providing a method for efficiently synthesizing a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).
Chemical Library Construction
Chiang et al. (2009) utilized butan-1-amine, a simplified structural core compound, in constructing a minilibrary via solution-phase synthesis. This method involved coupling core amino compounds with carboxylic acids to explore their cytotoxic effects on cells (Chiang et al., 2009).
Crystal Structure Analysis
Jebas et al. (2013) synthesized butyrate and 1,3-dioxane derivatives, characterizing their structures through spectroscopic techniques and single crystal X-ray diffraction. This research contributes to the understanding of crystal structures in chemical compounds (Jebas et al., 2013).
Hemostatic and Wound Healing Applications
Phuong et al. (2019) explored the use of catechol moiety, conjugated to polymers, for developing bio-adhesive materials. These materials showed potential as hemostatic and wound-healing agents, demonstrating the biomedical applications of chemical compounds like 4-(3,4-Dichlorophenoxyl)butan-1-amine (Phuong et al., 2019).
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenoxy)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCVNISIUDHMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenoxy)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



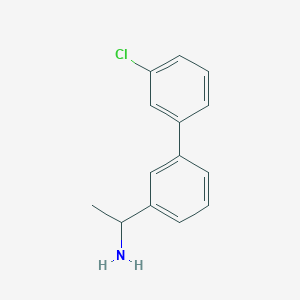
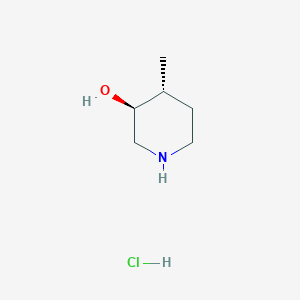
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride](/img/structure/B1400744.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)
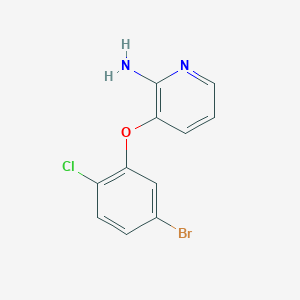
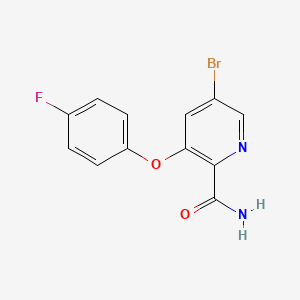
![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)
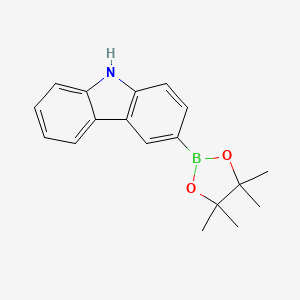
![2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide](/img/structure/B1400751.png)
